N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide is a tertiary amide derivative characterized by a butanamide backbone substituted with:
- A 3,4-dimethoxyphenethyl group at the nitrogen atom.
- A 4-methoxyphenyl group at the 4-position.
- A methyl group at the 3-position.
While direct synthesis data for this compound are unavailable in the provided evidence, its structural simplicity aligns with established amide synthesis routes, such as coupling reactions between carboxylic acids and amines (e.g., as seen in simpler analogs like N-(4-methoxyphenyl)-3-methylbutanamide) .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-16(13-17-5-8-19(25-2)9-6-17)14-22(24)23-12-11-18-7-10-20(26-3)21(15-18)27-4/h5-10,15-16H,11-14H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVJIEYGXTVPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Core Structure Influence: The benzimidazole derivative (Table 1, Row 2) exhibits a fused aromatic system, which may enhance π-π stacking interactions in biological targets compared to the flexible butanamide core of the target compound .
Substituent Effects: 3,4-Dimethoxyphenyl groups are recurrent in all compounds, suggesting their role in modulating electronic properties or receptor affinity. For example, in Verapamil analogs, these groups contribute to calcium channel blockade . The 4-methoxyphenyl moiety in the target compound and its simpler analog (Row 4) may improve metabolic stability compared to non-substituted phenyl groups .
Synthetic Accessibility :
- The one-pot reductive cyclization method for benzimidazoles (Row 2) offers higher efficiency (~70% yield reported ) compared to likely multi-step routes for the target compound.
- Simpler butanamides (Row 4) are synthesized via straightforward amidation, suggesting that the target compound’s synthesis may require additional steps to introduce the phenethyl group .
Physicochemical Properties :
- The target compound’s tertiary amide and multiple methoxy groups likely increase lipophilicity (predicted LogP > 3), enhancing blood-brain barrier permeability compared to the secondary amide in Row 4 .
- The hydrochloride salt form of Verapamil analogs (Row 3) improves aqueous solubility, a feature absent in the target compound’s free base form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
